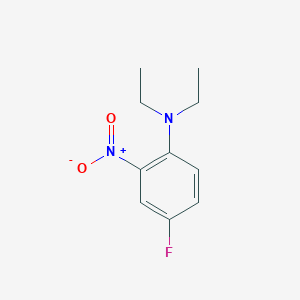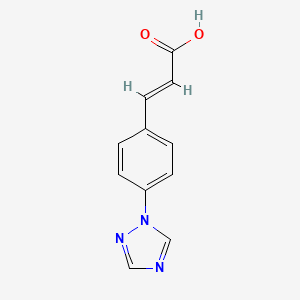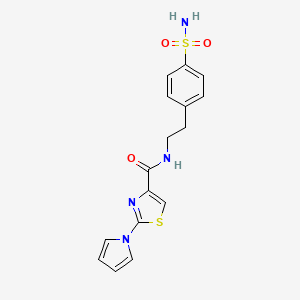
2-(1H-吡咯-1-基)-N-(4-磺酰胺苯乙基)噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide" is a chemical entity that appears to be designed for biological activity, given its structural features that are common in drug design, such as a pyrrole ring, a sulfamoyl group, and a thiazole carboxamide moiety. These structural motifs are often explored for their potential interactions with biological targets, such as enzymes or receptors.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides involves the formation of the pyrazole ring and the introduction of the sulfamoyl group, which is a key functional group for interaction with biological targets . Similarly, the synthesis of 1H-pyrazole-3-carboxamide derivatives from 1H-pyrazole-3-carboxylic acid via acid chloride intermediates demonstrates the versatility of carboxamide formation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can significantly influence the compound's biological activity. The pyrrole ring, for example, is a common motif in many biologically active molecules and can engage in pi-stacking interactions and hydrogen bonding . The thiazole ring is another heterocycle that can contribute to binding affinity and specificity through its sulfur atom and the amide functionality .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, pyrrolidine-1-carboxamides can undergo ring opening in the presence of acid to form new structures . Additionally, the presence of a carboxamide group can lead to reactions such as amide bond formation or hydrolysis, which are important in the context of drug metabolism and chemical stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular architecture. The presence of a sulfamoyl group can enhance water solubility due to its polar nature, which is beneficial for biological applications . The carboxamide linkage is typically stable under physiological conditions, contributing to the compound's metabolic stability . Moreover, the presence of aromatic rings like pyrrole and thiazole can increase the compound's ability to interact with hydrophobic pockets within biological targets .
科学研究应用
合成和衍生物开发
合成技术:2-(1H-吡咯-1-基)-N-(4-磺酰胺苯乙基)噻唑-4-甲酰胺相关的化合物已使用包括链杂环化以及与乙酰乙酸乙酯或氰基乙酸乙酯的反应在内的多种方法合成(Vovk, Pinchuk, Tolmachov, & Gakh, 2010;Basavarajaiah & Mruthyunjayaswamy, 2008)。
衍生物形成:研究已探索了该化合物的各种衍生物的创建,重点关注它们的潜在生物活性,例如抗菌和抗病毒特性(Zykova 等人,2018;Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014)。
生物活性
抗菌和抗病毒特性:多项研究报告了衍生物的抗菌和抗病毒潜力,突出了它们对各种病原体和病毒的疗效(Gein 等人,2019;Palkar 等人,2017)。
抗癌活性:一些衍生物在抗癌研究中显示出前景,表现出对各种癌细胞系的活性,并已针对潜在治疗应用进行了比较(Li 等人,2015;Gomha, Riyadh, Mahmmoud, & Elaasser, 2015;Rasal, Sonawane, & Jagtap, 2020)。
化学性质和作用机制
化学结构分析:这些化合物的化学结构和性质已得到广泛研究,提供了对其潜在作用机制和在药物开发中的应用的见解(Srivastava 等人,1977;Yıldırım, Kandemirli, & Demir, 2005)。
机理研究:对这些化合物的合成过程和分子相互作用的研究有助于了解它们的生物活性和在治疗背景下的潜在用途(Davoodnia 等人,2010;Bijev, Prodanova, & Nankov, 2003)。
属性
IUPAC Name |
2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIGDSKVOOTCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)
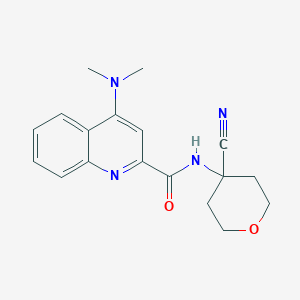
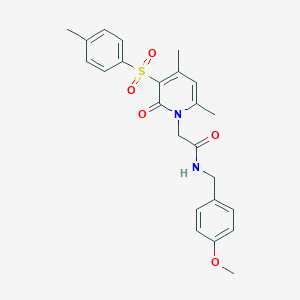
![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
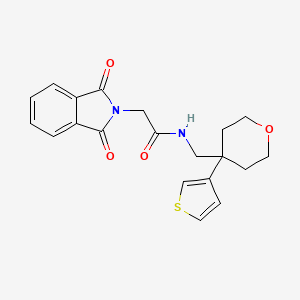
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)
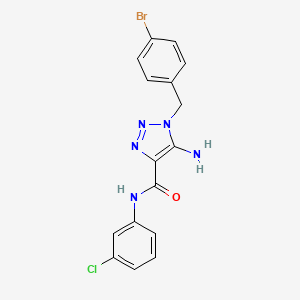
![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)
